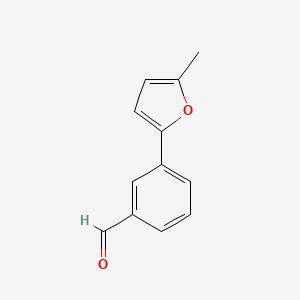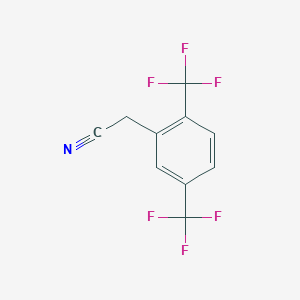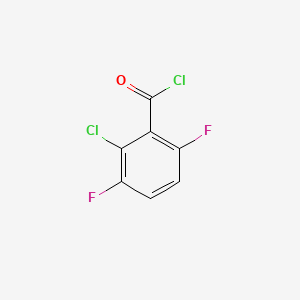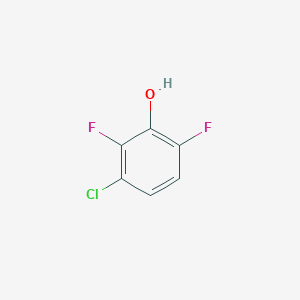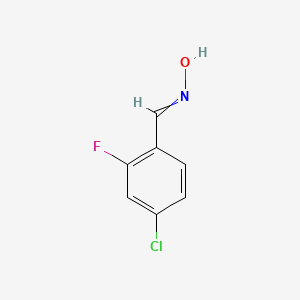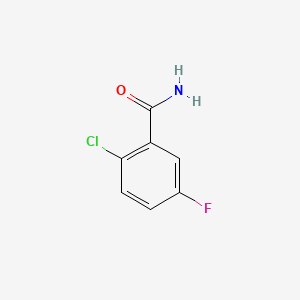![molecular formula C15H13NO3S B1362283 [1-(Phenylsulfonyl)-1H-indol-2-yl]methanol CAS No. 73282-11-8](/img/structure/B1362283.png)
[1-(Phenylsulfonyl)-1H-indol-2-yl]methanol
Overview
Description
“[1-(Phenylsulfonyl)-1H-indol-2-yl]methanol” is a chemical compound with the empirical formula C15H13NO3S . It has a molecular weight of 287.33 . This compound is part of a collection of unique chemicals provided by Sigma-Aldrich to early discovery researchers .
Molecular Structure Analysis
The molecular structure of “this compound” is characterized by an indole ring (a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring) that is substituted at the 2-position by a methanol group and at the 1-position by a phenylsulfonyl group .Physical And Chemical Properties Analysis
“this compound” has a molecular weight of 287.3 g/mol . It has a computed XLogP3-AA value of 2.4, which is a measure of its lipophilicity . The compound has one hydrogen bond donor and three hydrogen bond acceptors . It also has a topological polar surface area of 67.7 Ų .Scientific Research Applications
1. Synthesis of Disulfonylated Indoles
A novel approach in the synthesis of disulfonylated 2-(diarylmethyl)indoles has been developed. The method involves a dehydroxylation and site-selective 1,7-disulfonylation reaction of diaryl(1 H-indol-2-yl)methanols with sodium sulfinates. This protocol offers an efficient strategy for the synthesis by utilizing silver nitrate as both a Lewis acid and an oxidant in the sequential disulfonylation process (Zhou et al., 2018).
2. Chemo-, Regio-, and Stereoselective Hydromethoxylation
Hydromethoxylation of certain phenyl sulfones in the presence of a catalytic amount of perchloric acid has demonstrated chemo-, regio-, and stereoselective properties. This process is marked by the formation of mixtures of diastereoisomeric exo-7-phenylsulfonyl-2-methoxybicyclo[4.1.0]heptanes with a discussion on the probable factors influencing the observed selectivity (Vasin et al., 2010).
3. Antimicrobial Activity of Aryl Indoles
A series of 2- and 3-aryl substituted indoles have been synthesized and evaluated for antimicrobial activity. Notably, some of these compounds displayedsignificant activity against Gram-positive micro-organisms, exemplified by a compound showing considerable activity against Bacillus cereus. The synthesis process involved using 1-(phenylsulfonyl)indole derivatives and highlighted the potential of these compounds in antimicrobial applications (Leboho et al., 2009).
4. Organic Synthesis Building Blocks
tert-Butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates have been recognized as the first class of N-(Boc) nitrone equivalents. These compounds have been prepared from aldehydes in a methanol-water mixture and are noted for their role as building blocks in organic synthesis, demonstrating their utility in forming N-(Boc)hydroxylamines through reactions with organometallics (Guinchard et al., 2005).
5. Selective COX-2 Inhibitor Design
1-benzyl-2-(methylsulfonyl)-1H-imidazol-5-yl)methanol was designed and synthesized as a selective COX-2 inhibitor, based on docking studies. The research aimed to reduce the gastrointestinal adverse effects commonly associated with nonsteroidal anti-inflammatory drugs (NSAIDs) while retaining their effective anti-inflammatory and analgesic properties. The synthesized compound showed favorable selectivity for the COX-2 isoenzyme, indicating its potential as a therapeutic agent (Tabatabai et al., 2012).
Safety and Hazards
Mechanism of Action
Target of Action
It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . This suggests that [1-(Phenylsulfonyl)-1H-indol-2-yl]methanol may also interact with various cellular targets, contributing to its biological activity.
Mode of Action
Indole derivatives are known to exhibit a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that this compound may interact with its targets in a way that modulates these biological processes.
Biochemical Pathways
Given the broad spectrum of biological activities exhibited by indole derivatives , it can be inferred that this compound may influence a variety of biochemical pathways.
Result of Action
Given the diverse biological activities of indole derivatives , it can be inferred that this compound may have a wide range of molecular and cellular effects.
Biochemical Analysis
Biochemical Properties
[1-(Phenylsulfonyl)-1H-indol-2-yl]methanol plays a significant role in biochemical reactions, particularly those involving enzyme interactions. It has been observed to interact with enzymes such as cholinesterase, where it acts as an inhibitor . This interaction is crucial as it can modulate the activity of cholinesterase, impacting neurotransmission processes. Additionally, the compound’s phenylsulfonyl group is known to form stable interactions with proteins, potentially altering their function and stability.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell signaling pathways by modulating enzyme activity, which in turn affects gene expression and cellular metabolism . For instance, its inhibitory action on cholinesterase can lead to altered acetylcholine levels, impacting neuronal signaling and muscle contraction. Furthermore, the compound’s interaction with cellular proteins can influence cell cycle regulation and apoptosis.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. Its phenylsulfonyl group allows it to form covalent bonds with enzyme active sites, leading to inhibition or activation of enzymatic activity . This binding can result in conformational changes in the enzyme structure, affecting its function. Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under standard storage conditions, but its activity can degrade over extended periods . Long-term studies have shown that prolonged exposure to the compound can lead to cumulative effects on cellular function, including sustained enzyme inhibition and altered gene expression patterns.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and can effectively modulate enzyme activity without adverse effects . At higher doses, toxic effects such as hepatotoxicity and neurotoxicity have been observed. These effects are dose-dependent and highlight the importance of careful dosage regulation in experimental settings.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors essential for its metabolism . The compound undergoes biotransformation through phase I and phase II metabolic reactions, leading to the formation of various metabolites. These metabolic processes can influence the compound’s bioavailability and activity within the body.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . Its phenylsulfonyl group facilitates binding to plasma proteins, aiding in its distribution throughout the body. The compound’s localization within tissues can impact its efficacy and potential side effects.
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications . The compound is primarily localized in the cytoplasm, where it interacts with various enzymes and proteins. Its presence in specific cellular compartments can modulate its activity and function, contributing to its overall biochemical effects.
properties
IUPAC Name |
[1-(benzenesulfonyl)indol-2-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO3S/c17-11-13-10-12-6-4-5-9-15(12)16(13)20(18,19)14-7-2-1-3-8-14/h1-10,17H,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRYLVFIUTJMZBY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N2C3=CC=CC=C3C=C2CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00379905 | |
| Record name | [1-(Benzenesulfonyl)-1H-indol-2-yl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00379905 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
73282-11-8 | |
| Record name | [1-(Benzenesulfonyl)-1H-indol-2-yl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00379905 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-{4-[(tert-Butoxy)carbonyl]-3-methylpiperazin-1-yl}pyridine-3-carboxylic acid](/img/structure/B1362201.png)

![2-[(4-methyl-6-oxo-6H-benzo[c]chromen-3-yl)oxy]propanoic acid](/img/structure/B1362203.png)

